molecular formula C9H9FO3 B8523052 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol

2-Fluoro-6-(oxiran-2-ylmethoxy)phenol

Cat. No.: B8523052
M. Wt: 184.16 g/mol
InChI Key: MGMNHOZTKDEFRM-UHFFFAOYSA-N
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Description

2-Fluoro-6-(oxiran-2-ylmethoxy)phenol is a fluorinated phenolic compound characterized by an epoxide-containing methoxy substituent (oxiran-2-ylmethoxy) at the 6-position of the phenol ring. The fluorine atom at the 2-position and the reactive epoxide group impart unique chemical properties, making this compound of interest in synthetic chemistry and materials science.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

2-fluoro-6-(oxiran-2-ylmethoxy)phenol

InChI

InChI=1S/C9H9FO3/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6,11H,4-5H2

InChI Key

MGMNHOZTKDEFRM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=C(C(=CC=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol with structurally related fluorinated phenols:

Compound Name Substituent at 6-Position Key Functional Groups Reactivity Notes
This compound Oxiran-2-ylmethoxy Epoxide, Fluorine High reactivity due to epoxide ring-opening potential; useful in crosslinking.
2-Fluoro-6-[(E)-(pyridin-2-yl)iminomethyl]phenol Iminomethyl-pyridine Schiff base, Fluorine Stabilized by intramolecular O–H⋯N hydrogen bonding (S(6) ring); forms dimers via C–H⋯O interactions.
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Ethoxy, Iminomethyl-tolyl Ether, Schiff base Ethoxy group enhances lipophilicity; used as ligands in coordination chemistry.
2-Fluoro-6-(trifluoromethyl)benzoic acid Trifluoromethyl, Carboxylic acid CF₃, COOH High acidity (due to –COOH and electron-withdrawing CF₃); mp 85–87°C.
2-Fluoro-6-methoxybenzoic acid Methoxy, Carboxylic acid –OCH₃, COOH Moderate reactivity; used as a synthetic intermediate.

Key Observations :

  • Epoxide Reactivity : The oxiran-2-ylmethoxy group distinguishes the target compound from analogs with ether (e.g., ethoxy) or inert substituents (e.g., trifluoromethyl). The epoxide’s strained three-membered ring makes it prone to nucleophilic attack, enabling polymerization or conjugation reactions .
  • Acidity: Fluorine and electron-withdrawing groups (e.g., –COOH in ) increase acidity compared to non-ionic substituents.

Physical and Thermodynamic Properties

Property This compound 2-Fluoro-6-(trifluoromethyl)benzoic acid 2-Fluoro-6-methoxybenzoic acid
Melting Point (°C) Not reported 85–87 Not reported
Boiling Point (°C) Not reported 232 Not reported
Solubility Likely polar aprotic solvents Low water solubility Moderate in organic solvents
Stability Epoxide-sensitive to moisture/acid Stable crystalline solid Stable under standard conditions

Notes:

  • The epoxide group in the target compound may lower thermal stability compared to carboxylic acid derivatives.
  • Fluorinated benzoic acids (e.g., ) exhibit higher melting points due to strong intermolecular forces.

Q & A

Q. What spectroscopic techniques are critical for characterizing 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol, and how do its substituents influence spectral interpretation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving the fluorine and epoxide substituents. The fluorine atom at the 2-position causes distinct splitting patterns in 1^1H NMR due to 1^1H-19^{19}F coupling, while the oxiran-2-ylmethoxy group introduces complex splitting in the aromatic region. Infrared (IR) spectroscopy identifies hydroxyl (O-H stretch, ~3200–3600 cm1^{-1}) and epoxide (C-O-C asymmetric stretch, ~1250 cm1^{-1}) functionalities. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms molecular weight and fragmentation patterns. Fluorinated analogs in and highlight the need for 19^{19}F NMR to resolve steric and electronic effects .

Q. What synthetic strategies are effective for introducing the oxiran-2-ylmethoxy group into phenolic derivatives?

  • Methodological Answer : Epoxidation of allyl ether intermediates via oxidation with meta-chloroperbenzoic acid (mCPBA) is a common approach. Alternatively, nucleophilic substitution between epichlorohydrin and a fluorophenol derivative under basic conditions (e.g., K2_2CO3_3 in acetone) can yield the target compound. Boronic acid cross-coupling (e.g., Suzuki-Miyaura, as in ) may also be adapted for pre-functionalization of the aromatic ring before epoxide introduction. Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography are critical for isolating the product .

Advanced Research Questions

Q. How does the fluorine substituent influence the regioselectivity of C-H functionalization reactions involving this compound?

  • Methodological Answer : The electron-withdrawing fluorine atom at the 2-position directs meta-selective C-H activation when the compound acts as a substrate. This is consistent with temporary directing group (TDG) strategies ( ), where electron-withdrawing groups enhance coordination to transition-metal catalysts (e.g., Pd or Ru), favoring activation at the meta position relative to the fluorine. Computational studies (DFT) can validate this by mapping electron density distributions and transition-state geometries. Experimental validation involves comparative studies with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : The compound’s flexibility (due to the epoxide and methoxy groups) and potential for twinning or disorder complicate crystallographic refinement. SHELXL ( ) enables robust refinement via restraints on bond lengths/angles and the use of TWIN/BASF commands to model twinning. High-resolution data (≤ 0.8 Å) are recommended to resolve positional disorder. For ambiguous cases, complementary techniques like powder XRD or electron diffraction may be required. SHELXD’s dual-space algorithms are effective for solving structures with weak anomalous scattering from fluorine .

Q. How can contradictory data on the reactivity of the epoxide group in acidic vs. basic media be systematically analyzed?

  • Methodological Answer : Conflicting reactivity reports may stem from solvent polarity, nucleophile strength, or competing ring-opening pathways. Design a kinetic study under controlled conditions (e.g., pH 2–12, varying nucleophiles like H2_2O, amines, or thiols). Monitor reaction progress via 19^{19}F NMR to track fluorine’s electronic environment changes. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model transition states to predict regioselectivity (attack at the less hindered epoxide carbon). Compare results with analogous compounds (e.g., ’s imine derivatives) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for epoxide-ring-opening reactions of this compound?

  • Methodological Answer : Yield variations often arise from differences in workup protocols or side reactions (e.g., polymerization). Replicate reactions using standardized conditions (inert atmosphere, strict temperature control). Employ High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (given the aromatic fluorophore) to quantify unreacted starting material and byproducts. Statistical tools (e.g., Design of Experiments, DoE) can identify critical variables (e.g., catalyst loading, solvent purity). Cross-reference with sulfonamide synthesis protocols in , where fluorine’s electronegativity impacts reaction kinetics .

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